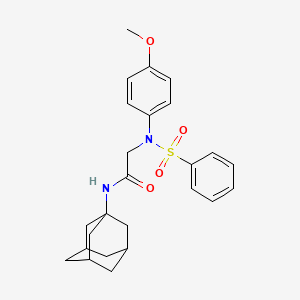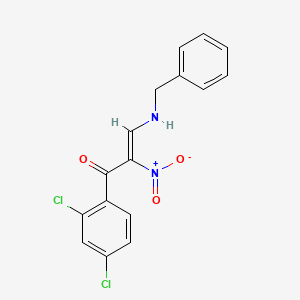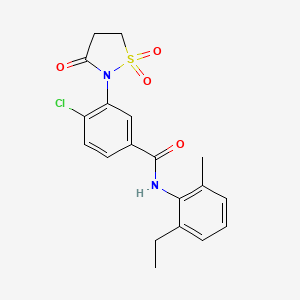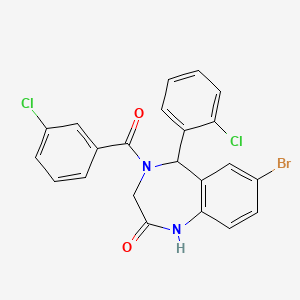
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-10059, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology, and CGRP receptor antagonists are a promising new class of migraine therapeutics. In
作用机制
CGRP is a neuropeptide that is released from trigeminal neurons during migraine attacks and causes vasodilation and inflammation. The CGRP receptor is a G protein-coupled receptor that is expressed on trigeminal neurons and vascular smooth muscle cells. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a selective antagonist of the CGRP receptor that inhibits the binding of CGRP to the receptor and prevents its downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on migraine, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have other physiological effects. In animal studies, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide was found to decrease blood pressure and heart rate, likely due to its inhibition of CGRP-induced vasodilation. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the growth of breast cancer cells in vitro, although the mechanism of this effect is not yet fully understood.
实验室实验的优点和局限性
One advantage of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its selectivity for the CGRP receptor, which allows for the specific inhibition of CGRP signaling without affecting other signaling pathways. However, one limitation is that N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not yet widely available and may be expensive to obtain for some researchers.
未来方向
There are several future directions for research on N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide for the treatment of other conditions that involve CGRP signaling, such as cluster headache and trigeminal neuralgia. Another area of interest is the development of more potent and selective CGRP receptor antagonists that may have improved efficacy and fewer side effects. Finally, further studies are needed to fully understand the mechanism of action of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on other physiological systems.
合成方法
The synthesis of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form N-1-adamantyl-4-methoxybenzamide, and the subsequent reaction of this intermediate with phenylsulfonyl chloride and glycine to form N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. The synthesis is detailed in a patent filed by Addex Therapeutics, the company that developed N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for the treatment of migraine. In a phase IIb clinical trial, N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide was found to significantly reduce the frequency of migraine attacks compared to placebo. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied in animal models of migraine, where it was found to inhibit CGRP-induced vasodilation and decrease trigeminal neuron activation.
属性
IUPAC Name |
N-(1-adamantyl)-2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-31-22-9-7-21(8-10-22)27(32(29,30)23-5-3-2-4-6-23)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLGXBWFJBQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(8-methoxy-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B5070144.png)

![propyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5070149.png)
![ethyl (2-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5070155.png)
![2,4-dichloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070170.png)
![6-(4-morpholinyl)-N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5070178.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)
![2-(4-bromophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5070187.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5070202.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)

![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)